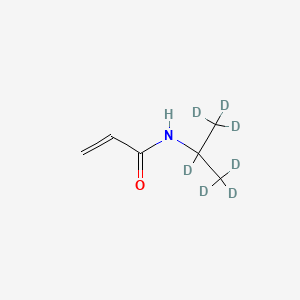
N-Iso-propyl-D7-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Iso-propyl-D7-acrylamide is a deuterated derivative of N-isopropylacrylamide, a compound widely known for its use in the synthesis of temperature-responsive polymers. The deuterium atoms in this compound replace the hydrogen atoms in the isopropyl group, making it useful in various analytical and research applications due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Iso-propyl-D7-acrylamide can be synthesized through the free radical polymerization of deuterated isopropylamine with acryloyl chloride. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The use of high internal phase emulsion polymerization (HIPE) is common, which allows for the creation of highly interconnected porous structures. This method is advantageous for producing large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Iso-propyl-D7-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N-Iso-propyl-D7-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of temperature-responsive polymers.
Biology: Employed in the study of protein folding and interactions due to its unique isotopic properties.
Medicine: Utilized in drug delivery systems, particularly in the development of hydrogels for controlled release.
Industry: Applied in the production of smart materials and responsive coatings
Mécanisme D'action
The mechanism of action of N-Iso-propyl-D7-acrylamide is primarily based on its ability to undergo phase transitions in response to temperature changes. At lower temperatures, the polymer chains are hydrated and extended, while at higher temperatures, they collapse into a compact form. This property is exploited in various applications, such as drug delivery and tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isopropylacrylamide: The non-deuterated version, widely used in similar applications.
N-tert-Butylacrylamide: Another temperature-responsive monomer with different phase transition properties.
N,N-Dimethylacrylamide: Used for its hydrophilic properties in various applications.
Uniqueness
N-Iso-propyl-D7-acrylamide is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms also enhances the stability and performance of the compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
120.20 g/mol |
Nom IUPAC |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)/i2D3,3D3,5D |
Clé InChI |
QNILTEGFHQSKFF-LUUPTHFTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)C=C |
SMILES canonique |
CC(C)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
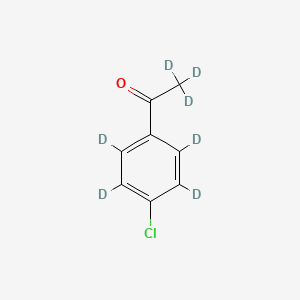
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
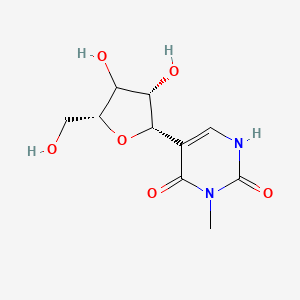
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
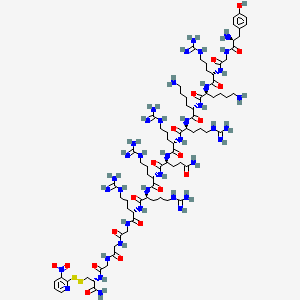
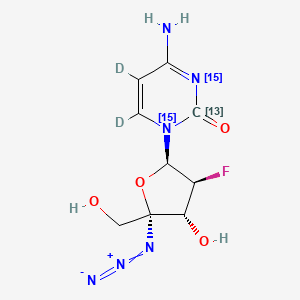
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
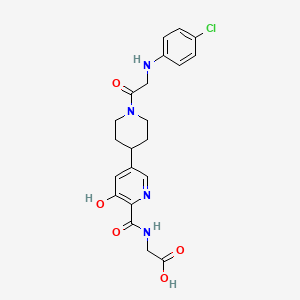
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
